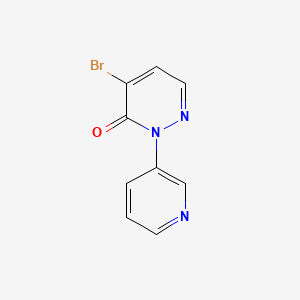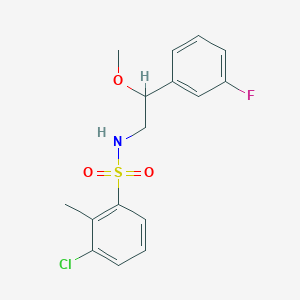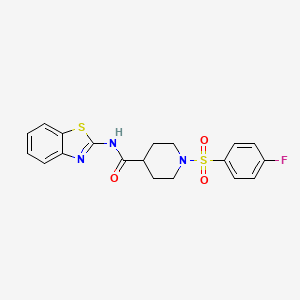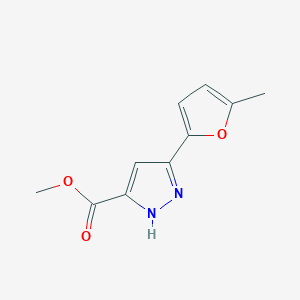
methyl 3-(5-methylfuran-2-yl)-1H-pyrazole-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of similar compounds such as 3-(5-methylfuran-2-yl)acrylic acid and 2-acetyl-5-methylfuran have been analyzed using spectroscopic techniques like FT-IR, FT-Raman, UV–VIS, NMR, and DFT Methods . These techniques can also be used to analyze the molecular structure of “methyl 3-(5-methylfuran-2-yl)-1H-pyrazole-5-carboxylate”.Applications De Recherche Scientifique
Synthesis and Structural Analysis
Researchers have synthesized various pyrazole derivatives, including compounds with furan moieties, to explore their chemical properties and potential applications. For example, the synthesis of 3(5)-(3-methylfurazan-4-yl)-4-nitro-1Н-pyrazole-5(3)-carboxylic acid and its amides has been reported, providing insight into the structural diversity and reactivity of such compounds (Kormanov et al., 2017). These synthetic methodologies can be crucial for developing new materials with specific properties for industrial or pharmaceutical applications.
Antimicrobial Activity
Some pyrazole derivatives have demonstrated significant antimicrobial activity, suggesting potential applications in developing new antimicrobial agents. For instance, novel 2-substituted-3-methylbenzofuran derivatives have been evaluated for their antimicrobial properties, showing promising activity against various fungal and bacterial species (Abdel‐Aziz et al., 2009). This research avenue is critical given the ongoing need for new antimicrobials to combat drug-resistant pathogens.
Coordination Chemistry and Materials Science
Pyrazole derivatives, including those with methylfurazan groups, have been utilized in the synthesis of coordination polymers and complexes. These materials have applications in catalysis, molecular recognition, and as components in electronic devices. For example, the synthesis of d10 metal coordination polymers constructed from new semi-rigid bis(3-methyl-1H-pyrazole-4-carboxylic acid)alkane ligands has been explored, highlighting the structural diversity and potential utility of these compounds in materials science (Cheng et al., 2017).
Antitumor Activity
The exploration of pyrazole derivatives for their antitumor activity is a significant area of research. Synthesizing novel compounds and evaluating their ability to inhibit tumor cell lines can lead to the development of new anticancer drugs. For instance, novel 1,2,5-trisubstituted benzimidazoles have shown activity against a range of cancer cell lines, indicating the therapeutic potential of pyrazole-based compounds in oncology (Abonía et al., 2011).
Corrosion Inhibition
Pyrazole derivatives have also found applications as corrosion inhibitors, providing protection for metals in industrial processes. Research on pyranpyrazole derivatives has demonstrated their effectiveness in inhibiting mild steel corrosion, suggesting their utility in industrial pickling processes and other applications requiring metal protection (Dohare et al., 2017).
Mécanisme D'action
Target of action
Many organic compounds, including those with furan rings, can interact with various biological targets such as enzymes, receptors, and DNA. The specific targets would depend on the exact structure of the compound and its functional groups .
Mode of action
The interaction between an organic compound and its biological target usually involves the formation of non-covalent bonds (like hydrogen bonds, ionic bonds, and van der Waals forces). The compound may act as an agonist (activating the target), antagonist (blocking the target), or modulator (altering the target’s activity) .
Biochemical pathways
The compound could potentially affect various biochemical pathways depending on its targets. For example, if it targets an enzyme involved in a specific metabolic pathway, it could alter the production of certain metabolites .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on factors like its size, polarity, and stability. For instance, small, non-polar compounds are generally well-absorbed in the gut and can easily cross cell membranes .
Result of action
The molecular and cellular effects of the compound’s action would depend on its targets and mode of action. For example, if it acts as an enzyme inhibitor, it could decrease the production of a certain metabolite, potentially affecting cell function .
Action environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For example, extreme pH or temperature could denature the compound, reducing its activity .
Propriétés
IUPAC Name |
methyl 3-(5-methylfuran-2-yl)-1H-pyrazole-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O3/c1-6-3-4-9(15-6)7-5-8(12-11-7)10(13)14-2/h3-5H,1-2H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCANOQNMLYMSHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C2=NNC(=C2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 3-(5-methylfuran-2-yl)-1H-pyrazole-5-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-nitro-1-{[4-(prop-2-yn-1-yl)piperazin-1-yl]methyl}-1H-indazole](/img/structure/B2962448.png)
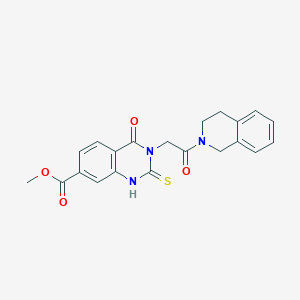

![5-[(2-Chlorophenyl)methylsulfanyl]-2-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2962451.png)
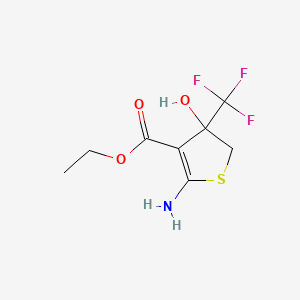
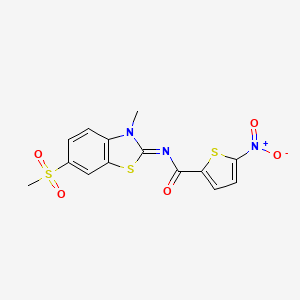
![1-Methyl-4-[4-(phenylsulfonyl)-2-(2-thienyl)-1,3-oxazol-5-yl]piperazine](/img/structure/B2962456.png)
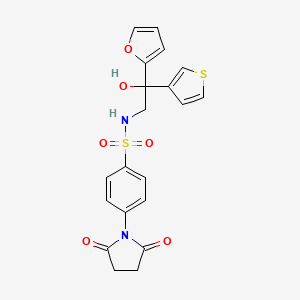
![2-(7-(4-fluorophenyl)-4-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-methylacetamide](/img/structure/B2962458.png)
![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-2-(trifluoromethyl)benzamide](/img/structure/B2962459.png)
